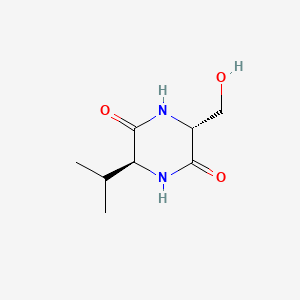

2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(3R,6S)-(9CI)

Description

The compound 2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(3R,6S)-(9CI) (CAS: 155322-96-6) is a cyclic dipeptide derivative with the molecular formula C₈H₁₄N₂O₃ and a molecular weight of 186.21 g/mol . Its structure features a hydroxymethyl group at position 3 and an isopropyl substituent at position 6, with stereochemical configuration (3R,6S). This stereochemistry is critical for its biochemical interactions, as small changes in substituent orientation can significantly alter biological activity . The compound’s predicted physical properties include a density of 1.148 g/cm³, boiling point of 513.8°C, and pKa of 12.49, suggesting moderate hydrophilicity due to the hydroxymethyl group . It is commercially available for research purposes, highlighting its relevance in pharmaceutical and biochemical studies .

Properties

IUPAC Name |

(3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-4(2)6-8(13)9-5(3-11)7(12)10-6/h4-6,11H,3H2,1-2H3,(H,9,13)(H,10,12)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFKZURMUGDZGV-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituted Glycine Amide Precursors

The synthesis of DKPs often begins with substituted glycine amides. For example, U.S. Patent 4,400,330 describes the reaction of diisopropylglycine amide with chloroacetyl chloride in the presence of triethylamine to form 1,4-diisopropylpiperazine-2,5-dione. Adapting this method, the hydroxymethyl group at position 3 could be introduced via a hydroxymethyl-substituted glycine amide precursor.

Reaction Conditions :

-

Step 1 : Condensation of hydroxymethyl-glycine amide with chloroacetyl chloride at 0–5°C in toluene.

-

Step 2 : Cyclization using sodium hydroxide (50% w/w) at 70–80°C for 1 hour.

Example :

A mixture of (3R)-hydroxymethylglycine amide (0.025 mol), triethylamine (0.025 mol), and chloroacetyl chloride (0.025 mol) in toluene undergoes dropwise addition at 0–5°C. After warming to room temperature, sodium hydroxide (0.050 mol) is added, and the mixture is heated at 80°C to yield the cyclized product.

Yield Optimization :

Fluorous-Assisted Parallel Synthesis

Library Synthesis Techniques

A fluorous-linker-assisted protocol enables parallel synthesis of tricyclic piperazinediones via [3 + 2] cycloaddition, N-acylation, and displacement reactions. This method is modular and applicable to the target compound.

Key Steps :

-

Cycloaddition : Fluorous amino esters react with aldehydes and maleimides to form bicyclic intermediates.

-

N-Acylation : Chloroacetyl chloride introduces the hydroxymethyl group via acylation.

-

Displacement and Cyclization : Amine displacement followed by fluorous solid-phase extraction (F-SPE) yields the final product.

Example Workflow :

-

(3R)-Hydroxymethylproline derivatives are synthesized via cycloaddition, followed by N-acylation with chloroacetyl chloride.

-

Microwave heating (100–150°C) accelerates reaction steps, improving yields to >90%.

Stereochemical Control and Resolution

Enantioselective Synthesis

The (3R,6S) configuration necessitates chiral starting materials or resolution techniques.

Strategies :

-

Chiral Pool Synthesis : Use naturally occurring (R)- or (S)-amino acids as precursors.

-

Kinetic Resolution : Enzymatic or catalytic asymmetric cyclization.

Case Study :

Recrystallization of 1,4-diisopropylpiperazine-2,5-dione from ethanol yields a white crystalline solid with a melting point of 177–180°C. Similar recrystallization conditions could isolate the (3R,6S) enantiomer.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Conditions | Yield | Stereochemical Control |

|---|---|---|---|---|

| Glycine Amide Condensation | Hydroxymethyl-glycine amide | 80°C, NaOH, toluene | 89–94% | Limited |

| Hydantoin Rearrangement | Substituted hydantoin | 160°C, 8–10 bar, H₂O/NH₃ | ~70% | Not reported |

| Fluorous-Assisted Synthesis | Fluorous amino esters | Microwave, F-SPE | >90% | High (via chiral auxiliaries) |

Industrial-Scale Process Considerations

Chemical Reactions Analysis

Types of Reactions

2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(3R,6S)-(9CI) can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The diketone moiety can be reduced to form a diol.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding diol.

Substitution: The major products depend on the nucleophile used but can include ethers or amines.

Scientific Research Applications

2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(3R,6S)-(9CI) has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.

Industry: It is used in the development of new materials and as a precursor in the production of various chemicals.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(3R,6S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and isopropyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with key analogs based on substituents, stereochemistry, molecular weight, and biological relevance:

Key Findings from Comparative Studies

Substituent Effects on Polarity and Solubility :

- The hydroxymethyl group in the target compound increases water solubility compared to the methoxy analog (CAS 122170-10-9), which is more lipophilic due to the absence of -OH .

- Aromatic substituents (e.g., phenyl in Cyclo(L-Phe-L-Val)) drastically enhance hydrophobicity, making such compounds suitable for membrane penetration or lipid-based interactions .

Stereochemical Influence :

- The (3R,6S) configuration in the target compound distinguishes it from stereoisomers like (6S)-3-hydroxymethyl-6-isopropyl (CAS 342416-69-7), which may exhibit different binding affinities in chiral environments .

Phenolic derivatives (e.g., Cyclo(Tyr-Val)) demonstrate antioxidant properties due to the -OH group, a feature absent in the target compound .

Synthetic Utility :

- Compounds like cis-3,6-bis(hydroxymethyl)piperazine-2,5-dione (CAS 23409-30-5) are used as intermediates in peptide synthesis, leveraging their dual -CH₂OH groups for crosslinking or functionalization .

Biological Activity

2,5-Piperazinedione, 3-(hydroxymethyl)-6-(1-methylethyl)-,(3R,6S)-(9CI) is a chemical compound with the molecular formula C₈H₁₄N₂O₃ and a CAS number of 155322-96-6. This compound is part of the piperazine family and has gained attention for its diverse biological activities, including antimicrobial and neuroprotective effects. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Weight : 186.21 g/mol

- Density : Approximately 1.148 g/cm³

- Boiling Point : Estimated around 513.8 °C

- pKa : Estimated to be 12.49, indicating basic properties in solution.

The biological activity of 2,5-piperazinedione derivatives often correlates with their structural modifications. The specific stereochemistry at the (3R,6S) configuration may influence how these compounds interact with biological systems.

Antimicrobial Activity

Research has demonstrated that compounds within the piperazinedione class exhibit significant antimicrobial properties. For instance:

- The compound has shown effectiveness against various drug-resistant pathogens such as Pseudomonas aeruginosa and Escherichia coli .

- Its mode of action may involve interference with microbial processes such as cell wall synthesis and protein synthesis .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound:

- In a zebrafish model, pre-treatment with 2,5-piperazinedione significantly reduced oxidative stress markers induced by okadaic acid .

- Molecular docking studies suggest that it interacts favorably with antioxidant enzymes like glutathione peroxidase and glutathione-S-transferase, enhancing their activity .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects:

- A study indicated that it could protect against neurotoxicity by reducing lipid peroxidation and cell death levels .

- The influence on gene expression related to antioxidant defense mechanisms further supports its potential in neuroprotection.

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl) | 22160-42-5 | Methyl substitution enhances lipophilicity |

| 3-benzyl-6-(1-hydroxyethyl)piperazine-2,5-dione | Not Available | Benzyl group increases solubility |

| 3-(1-hydroxyethyl)-6-(1h-indol-3-ylmethyl) | Not Available | Indole moiety introduces aromaticity |

| 3-methyl-6-propylpiperazine-2,5-dione | Not Available | Propyl substitution may affect bioactivity |

Q & A

Basic: What are the optimal synthetic routes for producing (3R,6S)-configured 2,5-piperazinedione derivatives, and how can stereochemical purity be validated?

Answer:

Synthesis of stereospecific 2,5-piperazinediones typically involves cyclization of dipeptide precursors or functionalization of preformed diketopiperazine scaffolds. For example, allylation or bromination at specific positions (e.g., C3) can introduce substituents like hydroxymethyl groups . To ensure stereochemical fidelity, techniques such as chiral HPLC or X-ray crystallography are critical. Nuclear Magnetic Resonance (NMR) analysis, particularly H and C spectra, can confirm regiochemistry and substituent orientation, while mass spectrometry (MS) verifies molecular integrity .

Basic: What analytical methods are recommended for characterizing the physicochemical properties of this compound?

Answer:

Key methods include:

- Chromatography : Reverse-phase HPLC with UV detection for purity assessment.

- Spectroscopy : NMR (e.g., H, C, COSY, HSQC) to resolve stereochemistry and confirm substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect isotopic patterns.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess melting points and polymorphic stability .

Advanced: How does the (3R,6S) stereochemistry influence this compound’s intermolecular interactions in supramolecular assemblies?

Answer:

The stereochemistry dictates hydrogen-bonding networks and van der Waals interactions in crystal packing. Computational modeling (e.g., DFT or molecular dynamics) can predict dimerization or stacking behavior. Experimental validation via X-ray crystallography is essential to correlate predicted and observed packing motifs. For example, isopropyl groups at C6 may introduce steric hindrance, altering solubility or co-crystallization tendencies .

Advanced: How can researchers resolve contradictions in bioactivity data for this compound across different in vitro assays?

Answer:

Contradictory bioactivity often stems from assay-specific variables (e.g., solvent polarity, cell-line variability). Methodological steps include:

- Dose-Response Replication : Test multiple concentrations across independent replicates.

- Solvent Controls : Ensure solvents like DMSO do not interfere with biological endpoints.

- Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity vs. cell viability assays).

- Data Normalization : Apply statistical frameworks (e.g., ANOVA with post-hoc tests) to account for batch effects .

Advanced: What computational strategies are effective for predicting the metabolic stability of this compound?

Answer:

- In Silico Metabolism Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify metabolic hotspots (e.g., hydroxyl groups prone to glucuronidation).

- Docking Studies : Model interactions with cytochrome P450 enzymes to predict oxidation sites.

- MD Simulations : Assess conformational flexibility in aqueous vs. lipid environments to estimate membrane permeability .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

Stability is influenced by:

- Temperature : Store at –20°C under inert gas (e.g., argon) to prevent oxidation.

- Light Sensitivity : Use amber vials to block UV-induced degradation.

- Hygroscopicity : Desiccants (e.g., silica gel) prevent hydrolysis of the hydroxymethyl group .

Advanced: How can factorial design optimize reaction conditions for introducing the hydroxymethyl group at C3?

Answer:

A factorial design can systematically test variables:

- Factors : Temperature, catalyst loading, reaction time.

- Responses : Yield, enantiomeric excess (ee).

- Analysis : Response surface methodology (RSM) identifies optimal conditions. For example, higher temperatures may accelerate cyclization but reduce stereochemical control .

Basic: What spectroscopic signatures distinguish the hydroxymethyl and isopropyl groups in this compound?

Answer:

- NMR : The hydroxymethyl (–CHOH) proton resonates as a triplet (~δ 3.5–4.0 ppm) with coupling to adjacent CH groups. The isopropyl (–CH(CH)) group shows a septet (δ 1.0–1.5 ppm) for the methine proton and doublets for methyl groups.

- IR : Hydroxyl stretch (~3200–3600 cm) and carbonyl bands (~1650–1750 cm) confirm diketopiperazine core .

Advanced: How can researchers integrate this compound into theoretical frameworks for drug discovery (e.g., peptidomimetics)?

Answer:

- Scaffold Hybridization : Combine the diketopiperazine core with bioactive peptide sequences (e.g., RGD motifs for integrin targeting).

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with biological activity.

- Fragment-Based Design : Use the compound as a rigid fragment in combinatorial libraries to explore 3D pharmacophore space .

Advanced: What strategies mitigate racemization during functionalization of the diketopiperazine core?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.